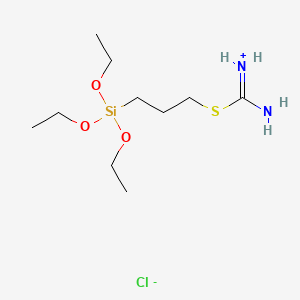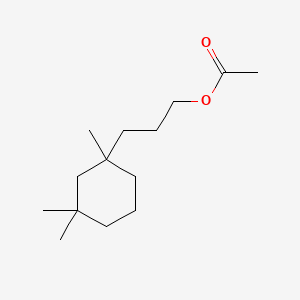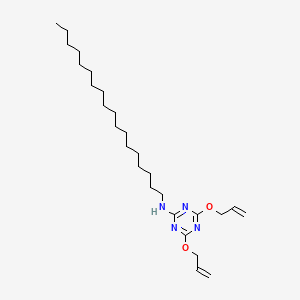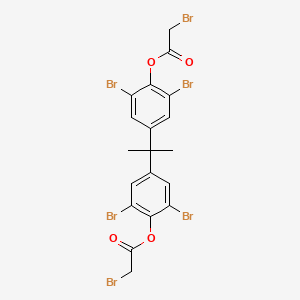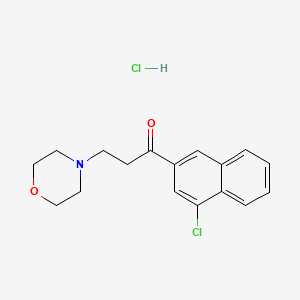
2'-Propionaphthone, 4'-chloro-3-morpholino-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine in the presence of anhydrous potassium carbonate. The reaction is carried out by refluxing the suspension in absolute ethanol . This method provides a straightforward approach to obtaining the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents.
化学反应分析
Types of Reactions
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroquinone derivatives.
科学研究应用
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-3-(4-morpholino)-1,4-naphthoquinone: This compound shares a similar structure and is used in similar applications.
Morpholine derivatives: Other morpholine-containing compounds also exhibit similar chemical properties and applications.
Uniqueness
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride is unique due to its specific substitution pattern and the presence of both propionaphthone and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
2631-63-2 |
|---|---|
分子式 |
C17H19Cl2NO2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
1-(4-chloronaphthalen-2-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-16-12-14(11-13-3-1-2-4-15(13)16)17(20)5-6-19-7-9-21-10-8-19;/h1-4,11-12H,5-10H2;1H |
InChI 键 |
LEZFRFABEBBHNP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(=O)C2=CC3=CC=CC=C3C(=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




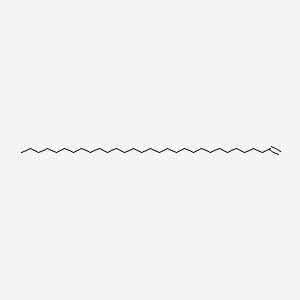


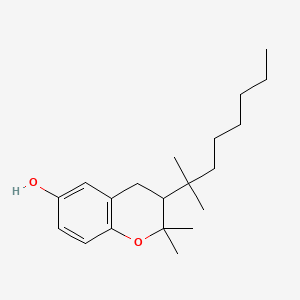
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
